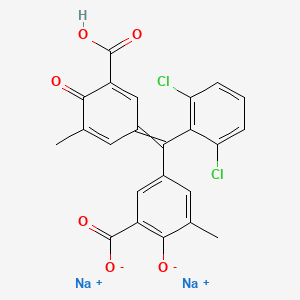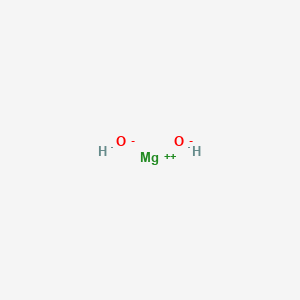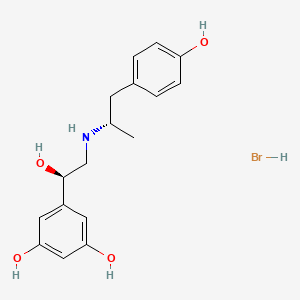
媒染蓝1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mordant Blue 1, also known as methylene blue, is an organic synthetic dye. It is widely used in various applications, including textile dyeing, biological staining, and as a redox indicator. The compound is known for its vibrant blue color and its ability to form stable complexes with metal ions, which makes it particularly useful in dyeing processes .
科学研究应用
Mordant Blue 1 has a wide range of scientific research applications:
Chemistry: Used as a redox indicator in titrations and as a dye in various chemical reactions.
Biology: Employed in staining biological tissues and cells, particularly in histology and microbiology.
Medicine: Utilized in diagnostic procedures and as a treatment for certain medical conditions, such as methemoglobinemia.
Industry: Applied in textile dyeing, paper production, and as a colorant in various products.
作用机制
Target of Action
Mordant Blue 1, also known as 2Na 5-(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl-3-methylsalicylate, primarily interacts with tissues, cells, or subcellular organelles . The compound forms a coordination complex with these targets, which is facilitated by a substance known as a mordant .
Mode of Action
The interaction between Mordant Blue 1 and its targets involves a mordant, which interacts with both the substrate (for example, tissue, cell, subcellular organelle) and the dye . This interaction may involve covalent interaction . Most mordants are metal salts such as ferric chloride and those of chromium and vanadium . Other compounds such as tannic acid and galloylglucoses can also serve as mordants .
Biochemical Pathways
It is known that mordant dyes like mordant blue 1 interact with tissues, cells, or subcellular organelles via a mordant . This interaction may influence various biochemical pathways within these biological structures.
Result of Action
The molecular and cellular effects of Mordant Blue 1’s action primarily involve the staining of tissues, cells, or subcellular organelles . This staining is facilitated by the interaction between the dye and a mordant, which forms a coordination complex with the biological substrate .
Action Environment
The action, efficacy, and stability of Mordant Blue 1 can be influenced by various environmental factors. For instance, the degradation of Mordant Blue 9, a similar compound, was found to be markedly influenced by operational parameters such as initial pH, persulfate concentration, and iron concentration . Additionally, the presence of inorganic anions, such as Cl− and HCO3−, can also affect the degradation efficiency of these compounds .
准备方法
Synthetic Routes and Reaction Conditions: Mordant Blue 1 is synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired dye.
Industrial Production Methods: In industrial settings, the production of Mordant Blue 1 involves large-scale oxidation processes. The raw materials, including dimethyl-p-phenylenediamine, sodium thiosulfate, and ferric chloride, are mixed in reactors where the reaction is carefully monitored. The resulting dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .
化学反应分析
Types of Reactions: Mordant Blue 1 undergoes various chemical reactions, including:
Oxidation: The dye can be further oxidized to form different oxidation states, which can alter its color and properties.
Reduction: Reduction reactions can convert Mordant Blue 1 to its leuco form, which is colorless.
Substitution: The dye can participate in substitution reactions where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed:
Oxidation: Higher oxidation states of the dye.
Reduction: Leuco methylene blue.
Substitution: Modified dye molecules with different functional groups.
相似化合物的比较
Mordant Blue 1 is unique in its ability to form stable complexes with metal ions, which distinguishes it from other dyes. Similar compounds include:
Mordant Blue 9: Another mordant dye with similar applications but different chemical properties.
Brilliant Blue FCF: A synthetic dye used primarily in food and cosmetics, with different chemical structure and applications.
Mordant Blue 1’s unique properties, such as its stability and ability to form complexes, make it a valuable compound in various fields.
属性
CAS 编号 |
1796-92-5 |
|---|---|
分子式 |
C23H14Cl2Na2O6 |
分子量 |
503.2 g/mol |
IUPAC 名称 |
disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |
InChI 键 |
JROAZQFKSSYEBL-YWABOPJLSA-L |
SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
手性 SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
规范 SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

